1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that features a unique combination of pyrazolo[1,5-a]pyrimidine, piperazine, and triazolo[4,3-b]pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Piperazine Substitution: The pyrazolo[1,5-a]pyrimidine core is then reacted with piperazine derivatives under nucleophilic substitution conditions.
Formation of Triazolo[4,3-b]pyridazine: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazolo[4,3-b]pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent, enzyme inhibitor, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Material Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and sensors.
Drug Discovery: It serves as a scaffold for the design and synthesis of new drug candidates with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazolo[1,5-a]pyrimidine: A related compound with similar structural features but lacking the piperazine and triazolo[4,3-b]pyridazine moieties.
Triazolo[4,3-b]pyridazine Derivatives: Compounds with variations in the triazolo[4,3-b]pyridazine ring structure.
Piperazine-Substituted Heterocycles: Compounds featuring piperazine rings attached to various heterocyclic cores.
Uniqueness
1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of biological activities and chemical reactivity. This structural complexity allows for versatile applications in medicinal chemistry and material science.
Properties
IUPAC Name |
6-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9/c1-12-10-16(25-13(19-12)4-5-18-25)23-8-6-22(7-9-23)15-3-2-14-20-17-11-24(14)21-15/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKFSYBQRFLSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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